molecular formula C16H15NO2 B602206 N-(3-Methoxyphenyl)Cinnamamide CAS No. 15116-41-3

N-(3-Methoxyphenyl)Cinnamamide

Cat. No.: B602206
CAS No.: 15116-41-3
M. Wt: 253.30
InChI Key:
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Description

N-(3-Methoxyphenyl)Cinnamamide: is an organic compound with the molecular formula C16H15NO2 . It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its various biological activities, including anti-inflammatory, antidepressant, and neuroprotective effects .

Safety and Hazards

The safety information pictograms for “N-(3-Methoxyphenyl)Cinnamamide” indicate GHS07 . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method for synthesizing N-(3-Methoxyphenyl)Cinnamamide involves the reaction of with in the presence of a base such as .

    Enzymatic Synthesis: Another method involves the use of as a catalyst in a continuous-flow microreactor.

Industrial Production Methods: Industrial production of this compound often employs the amidation reaction due to its simplicity and high yield. The process involves large-scale reactors and stringent control of reaction conditions to ensure product purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Comparison with Similar Compounds

N-(3-Methoxyphenyl)Cinnamamide can be compared with other cinnamamide derivatives:

Uniqueness: The presence of the methoxy group in this compound enhances its solubility and may contribute to its unique biological activities, such as its potent anti-inflammatory and neuroprotective effects .

Properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLFGJNTIRUEG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127033-74-3
Record name (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide
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